N-oxo-2-(phenylsulfonylamino)ethanamide
Description
N-oxo-2-(phenylsulfonylamino)ethanamide (HS7) is a sulfonamide derivative with the molecular formula C₈H₈N₂O₄S and the IUPAC name N-oxo-N~2~-(phenylsulfonyl)glycinamide . Its structure features a phenylsulfonyl group linked to an ethanamide backbone modified by a nitroso (N-oxo) functional group. Key identifiers include:
- SMILES: O=S(=O)(NCC(=O)N=O)c1ccccc1
- InChI: InChI=1S/C8H8N2O4S/c11-8(10-12)6-9-15(13,14)7-4-2-1-3-5-7/h1-5,9H,6H2 .
Its nitroso group may confer unique reactivity, such as participation in redox processes or coordination chemistry, while the sulfonamide moiety could enhance metabolic stability compared to simpler amides .
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-oxoacetamide |
InChI |
InChI=1S/C8H8N2O4S/c11-8(10-12)6-9-15(13,14)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
LBEMJFIVKDOIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxo-2-(phenylsulfonylamino)ethanamide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-oxo-2-(phenylsulfonylamino)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Potential applications include the development of new pharmaceuticals targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of N-oxo-2-(phenylsulfonylamino)ethanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)sulfonylamino]-N-oxo-ethanamide (HS6)
N-oxo-2-[(4-phenylphenyl)sulfonylamino]ethanamide
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | LogP* | DrugBank Status |
|---|---|---|---|---|
| HS7 | C₈H₈N₂O₄S | Not reported | ~1.2 | Non-cancer drug |
| HS6 | C₈H₇FN₂O₄S | Not reported | ~1.5 | Non-cancer drug |
| Biphenyl analog | C₁₄H₁₃N₂O₄S | Not reported | ~2.8 | Non-cancer drug |
| *Calculated using fragment-based methods. |
Functional Group Modifications
Ethanamide (Acetamide)
Paracetamol (N-(4-hydroxyphenyl)ethanamide)
- Formula: C₈H₉NO₂
- Key difference : Hydroxyphenyl group instead of phenylsulfonyl .
- Impact: Paracetamol’s phenolic -OH enables COX enzyme inhibition, whereas HS7’s sulfonamide may target transglutaminases or proteases .
Sulfonamide-Containing Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives
- Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide .
- Impact: The cyano and hydrazine groups enable nucleophilic reactivity, unlike HS7’s nitroso group, which may act as an electrophile .
Analytical and Spectroscopic Comparisons
- Mass Spectrometry : HS7 and analogs like N-(4-hydroxyphenyl)ethanamide (HPE) exhibit distinct ionization patterns in direct analysis in real-time (DART-MS). HS7’s sulfonamide moiety likely enhances ion intensity due to higher polarity .
- NMR Shifts : Secondary amides (e.g., HS7) show ¹⁵N deshielding effects (~320–340 ppm) compared to primary amides like ethanamide (δ ~100 ppm) due to resonance and steric effects .
Table 2: Spectroscopic Data
| Compound | ¹⁵N Chemical Shift (ppm) | IR ν(C=O) (cm⁻¹) |
|---|---|---|
| HS7 | ~335 (amide N) | 1680–1700 |
| Ethanamide | ~100 | 1650 |
| Paracetamol | Not reported | 1665 |
Research Implications
HS7’s nitroso-sulfonamide architecture distinguishes it from both simple amides and complex heterocyclic sulfonamides. Its structural analogs highlight the tunability of pharmacological properties through aryl substitution, while comparisons with ethanamide derivatives underscore the role of functional groups in stability and bioactivity. Further studies should explore HS7’s enzyme inhibition profiles and metabolic pathways to validate its non-cancer drug classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
